Norscopolamine is derived from scopolamine, which is obtained from plants of the Solanaceae family, such as Atropa belladonna and Hyoscyamus niger. The synthesis of norscopolamine can also be achieved through chemical modification of scopolamine or via synthetic routes involving tropane alkaloids.
Norscopolamine hydrochloride falls under the category of:
The synthesis of norscopolamine typically involves oxidative demethylation of scopolamine. One notable method utilizes potassium permanganate as an oxidizing agent in an aqueous solution. The reaction conditions are crucial, with optimal pH levels ranging from 6 to 9 and temperatures between 20 °C and 40 °C to minimize side reactions .
Norscopolamine has a complex molecular structure characterized by a bicyclic tropane framework. Its chemical formula is with a molecular weight of approximately 318.37 g/mol.
Norscopolamine undergoes various chemical reactions including:
Norscopolamine acts primarily as a competitive antagonist at muscarinic acetylcholine receptors in the central and peripheral nervous systems. This action inhibits the effects of acetylcholine, leading to reduced secretions and muscle spasms.
The pharmacodynamics involve:
The melting point ranges around 200 °C with decomposition observed at higher temperatures.
Norscopolamine hydrochloride has several applications in scientific research and medicine:
The synthesis of tropane alkaloid derivatives has evolved from classical organic transformations to sophisticated catalytic and electrochemical methods. Early routes to norscopolamine—the N-demethylated analog of scopolamine—relied on harsh reagents and multi-step processes. The von Braun reaction used cyanogen bromide (BrCN) to cleave the N-methyl group of scopolamine, forming a cyanoamine intermediate requiring subsequent acid hydrolysis. While effective for opiate alkaloids like morphine (yields: 44–89%) [3], this method suffered from toxicity issues (e.g., BrCN volatility) and poor functional group tolerance, limiting its applicability to sensitive tropanes like scopolamine.
Table 1: Historical Methods for N-Demethylation of Tropane Alkaloids
| Method | Reagents/Conditions | Limitations | Yield Range |
|---|---|---|---|
| von Braun | BrCN, CHCl₃; acid hydrolysis | Toxicity, ring-opening side reactions | 44–89%* |
| Chloroformates | ClCO₂R (R=Ph, Et); hydrazinolysis | Requires isolated intermediates | 44–89% |
| Polonovski Variant | m-CPBA; Fe(II) catalysts | m-CPBA instability; metal contamination | 70–85% |
| Electrochemical | Ethanol/H₂O; glassy carbon electrode | None (beyond optimization) | 85–93% |
*Yields for opiate alkaloids; tropanes show similar ranges but higher variability.* [1] [3]
Later, chloroformate-mediated demethylation emerged as a practical alternative. Treatment with phenyl chloroformate (ClCO₂Ph) generated a carbamate, which underwent hydrazinolysis to deliver noralkaloids. Rice’s modification streamlined this by employing in-situ carbamate formation and hydrolysis, achieving 84–89% yields for normorphine [3]. However, tropane alkaloids posed unique challenges due to their bicyclic rigidity and epoxide functionality (in scopolamine), often leading to dehydration byproducts like apoatropine under acidic/basic conditions. The introduction of iron-catalyzed Polonovski variants (e.g., m-CPBA/FeSO₄) in the 2000s improved selectivity but introduced metal-removal challenges and required hazardous oxidants [1] [3].
Modern routes prioritize catalytic and electrochemical methods to enhance atom economy and reduce waste. Electrochemical N-demethylation represents a paradigm shift, exemplified by the work of Permentier et al. (2020):
This method achieved 93% yield of noratropine from atropine and was successfully extended to scopolamine. Key advantages include:
For norscopolamine hydrochloride synthesis, scopolamine HBr is dissolved in ethanol/H₂O, electrolyzed, and the product is precipitated as the hydrochloride salt. The catalytic efficiency stems from the electrode’s role in regenerating the reactive halogen species in situ, minimizing reagent load [1] [5].
Norscopolamine retains scopolamine’s stereogenic centers at C1, C3, C5, C6, and C7 of the tropane ring. The C6 and C7 positions—forming the epoxide bridge—are particularly sensitive to racemization or epoxide opening under acidic/basic conditions. Key production challenges include:
Table 2: Stereochemical Descriptors of Norscopolamine Hydrochloride
| Chiral Center | Configuration | Impact on Synthesis |
|---|---|---|
| C3 (Tropane N) | R | Inversion during N-alkylation if pH >9 |
| C6/C7 (Epoxide) | 6S,7S | Ring-opening under strong acid/base conditions |
| Ester Linkage | S (at C2') | Hydrolysis risk during workup |
Advanced analytical techniques ensure stereochemical fidelity:
Process optimizations mitigate risks:
CAS No.: 31373-65-6
CAS No.: 4390-05-0
CAS No.: 22642-82-6
CAS No.: 12273-51-7
CAS No.: 463-82-1